Elvitegravir

説明

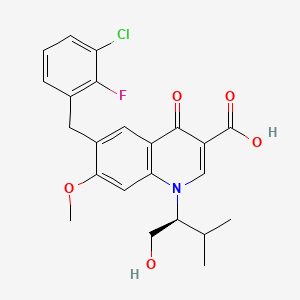

Structure

3D Structure

特性

IUPAC Name |

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZYLCPPVHEVSV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021650 | |

| Record name | Elvitegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 mcg/mL | |

| Record name | Elvitegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

697761-98-1 | |

| Record name | Elvitegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697761-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elvitegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697761981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elvitegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elvitegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELVITEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GDQ854U53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elvitegravir's Mechanism of Action on HIV Integrase: A Technical Guide

This in-depth guide provides a comprehensive overview of the mechanism of action of elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this antiretroviral agent.

The Crucial Role of HIV-1 Integrase in Viral Replication

The integration of the reverse-transcribed viral DNA into the host cell's genome is an essential step in the HIV-1 replication cycle, catalyzed by the viral enzyme integrase (IN).[1][2] This process ensures the stable insertion of the viral genetic material, allowing for the subsequent transcription of viral genes and the production of new virions.[1][2] The integration process is a multi-step enzymatic reaction, making integrase a prime target for antiretroviral therapy.[2]

HIV-1 integrase is a 32 kDa protein composed of three domains: an N-terminal zinc-binding domain, a central catalytic core domain, and a C-terminal DNA-binding domain.[3] The catalytic core contains the highly conserved D, D, E motif (Asp64, Asp116, and Glu152), which coordinates divalent metal ions (Mg²⁺ or Mn²⁺) essential for the enzyme's catalytic activity.[4]

The integration process, mediated by the integrase enzyme, occurs in two main steps:

-

3'-Processing: In the cytoplasm of the infected cell, integrase binds to the ends of the linear viral DNA. It then acts as an endonuclease, cleaving a dinucleotide from each 3' end of the viral DNA.[4][5] This step exposes reactive hydroxyl groups at the 3' ends of the viral DNA.[5]

-

Strand Transfer: The integrase-viral DNA complex, known as the intasome, is transported into the host cell nucleus. Here, the integrase facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA in a concerted cutting and pasting reaction.[5][6]

This compound's Targeted Inhibition of Strand Transfer

This compound is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[1][3] It specifically targets the strand transfer step of the HIV-1 integration process, effectively blocking the insertion of the viral genome into the host DNA.[6]

The mechanism of action involves this compound binding to the active site of the HIV-1 integrase, but only when the integrase is complexed with the viral DNA (the intasome).[6] this compound chelates the divalent metal ions (Mg²⁺) in the catalytic core of the integrase, which are crucial for the strand transfer reaction.[3] This binding prevents the host DNA from accessing the active site, thereby inhibiting the covalent linkage of the viral DNA to the host chromosome.[3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified in various in vitro and cell-based assays. These studies provide crucial data on its inhibitory concentration (IC50), effective concentration (EC50), and inhibition constant (Ki).

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Strand Transfer) | 54 nM | Recombinant wild-type HIV-1 IN | [6] |

| IC50 (Wild-Type Integrase) | 40 nM | HIV-1 Integrase Assay Kit | |

| EC90 | 1.7 nM | In the presence of normal human serum (NHS) | [7] |

| Dissociative Half-life (t1/2) | 2.7 hours | Wild-type IN-DNA complex at 37°C | [8] |

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1 Integrase

Impact of Resistance Mutations on this compound Susceptibility

As with other antiretroviral agents, resistance to this compound can emerge through the selection of specific mutations in the integrase gene. These mutations can reduce the binding affinity of this compound to the intasome, thereby diminishing its inhibitory effect.[9]

| Mutation | Fold Change in Susceptibility | Assay | Reference |

| T66I | 9.7 | PhenoSense IN HIV assay | [9] |

| E92Q | 26 | PhenoSense IN HIV assay | [9] |

| T97A | 2.4 | PhenoSense IN HIV assay | [9] |

| S147G | 4.1 | PhenoSense IN HIV assay | [9] |

| Q148R | 92 | PhenoSense IN HIV assay | [9] |

| N155H | 30 | PhenoSense IN HIV assay | [9] |

| G140S/Q148H | >400 (to raltegravir, cross-resistance) | N/A | [7] |

Table 2: Susceptibility of this compound-Resistant HIV-1 Mutants

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and resistance profile of this compound.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the integrase-mediated strand transfer reaction by this compound.

Principle: A biotin-labeled donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound (this compound). A target substrate (TS) DNA with a 3'-end modification is then introduced. A successful strand transfer reaction results in the integration of the DS DNA into the TS DNA. The product is detected colorimetrically using an HRP-labeled antibody against the TS 3'-end modification.

Reagents:

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (containing Mg²⁺ and Mn²⁺) with β-mercaptoethanol (BME) added just before use (0.4 µl/ml)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking Buffer

-

DS Oligo DNA (100X stock)

-

Recombinant HIV-1 Integrase (e.g., 2 µM stock)

-

TS Oligo DNA (100X stock)

-

HRP-conjugated antibody solution

-

TMB substrate and Stop Solution

-

This compound stock solution (in DMSO)

Procedure:

-

Pre-warm reaction and blocking buffers to 37°C.

-

Dilute the DS DNA 100X stock to 1X in reaction buffer. Add 100 µL of 1X DS DNA to each well and incubate for 30 minutes at 37°C.

-

Wash the plate five times with 300 µL/well of wash buffer.

-

Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

-

Wash the plate three times with 200 µL/well of reaction buffer.

-

Dilute the HIV-1 integrase to the working concentration (e.g., 1:300) in reaction buffer. Add 100 µL of the diluted integrase to each well and incubate for 30 minutes at 37°C.

-

Wash the plate three times with 200 µL/well of reaction buffer.

-

Prepare serial dilutions of this compound in reaction buffer (to 2X the final desired concentration). Add 50 µL of the this compound dilutions or reaction buffer (for controls) to the wells and incubate for 5 minutes at room temperature.

-

Dilute the TS DNA 100X stock to 1X in reaction buffer. Add 50 µL of 1X TS DNA to each well and incubate for 30 minutes at 37°C.

-

Wash the plate five times with 300 µL/well of wash buffer.

-

Add 100 µL of HRP antibody solution to each well and incubate for 30 minutes at 37°C.

-

Wash the plate five times with 300 µL/well of wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature.

-

Add 100 µL of TMB stop solution to each well and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Phenotypic Susceptibility Assay (PhenoSense™ Assay)

This cell-based assay measures the susceptibility of patient-derived HIV-1 isolates to this compound.

Principle: The integrase-coding region from patient plasma HIV-1 RNA is amplified by RT-PCR and inserted into an HIV-1 genomic vector that contains a luciferase reporter gene.[10] Recombinant viruses are produced and used to infect target cells in the presence of serial dilutions of this compound. The drug susceptibility is determined by measuring the reduction in luciferase activity.[10] The result is reported as the fold change in IC50 compared to a wild-type reference virus.[10]

Procedure Outline:

-

Viral RNA Isolation: Isolate HIV-1 RNA from a patient's plasma sample.[10]

-

RT-PCR: Amplify the integrase gene sequence from the viral RNA.[10]

-

Vector Construction: Insert the patient-derived integrase gene into a specialized HIV-1 vector that lacks a functional integrase gene and contains a luciferase reporter gene.[10]

-

Virus Production: Transfect host cells (e.g., HEK293T) with the recombinant vector to produce virus particles containing the patient's integrase enzyme.[10]

-

Infection and Drug Treatment: Infect target cells with the recombinant viruses in the presence of varying concentrations of this compound.[10]

-

Luciferase Assay: After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the luciferase activity, which is proportional to the extent of viral replication.[11]

-

Data Analysis: Determine the IC50 for the patient's virus and compare it to the IC50 of a wild-type reference virus to calculate the fold change in susceptibility.[10]

Site-Directed Mutagenesis of HIV-1 Integrase

This technique is used to introduce specific resistance-associated mutations into the integrase gene to study their impact on this compound susceptibility and viral fitness.

Principle: A plasmid containing the wild-type HIV-1 integrase gene is used as a template. A pair of complementary oligonucleotide primers containing the desired mutation is used to amplify the entire plasmid via PCR. The parental, non-mutated DNA is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmids. These are then transformed into competent E. coli for propagation.

Procedure Outline:

-

Primer Design: Design two complementary primers that contain the desired mutation and anneal to the target site on the plasmid.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the primers and the desired mutation.

-

DpnI Digestion: Digest the PCR product with DpnI to specifically cleave the methylated, parental DNA template.

-

Transformation: Transform the remaining, unmethylated (mutated) plasmids into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the integrase gene to confirm the presence of the desired mutation.

Viral Replication Fitness Assay

This assay compares the replication capacity of this compound-resistant mutant viruses to the wild-type virus in the absence of the drug.

Principle: The replication fitness of different viral strains is assessed by infecting a susceptible cell line (e.g., TZM-bl cells) with a standardized amount of virus and measuring the production of a reporter (e.g., luciferase) or viral protein (e.g., p24 antigen) over time.[11][12]

Procedure Outline:

-

Virus Stock Preparation: Generate stocks of wild-type and mutant viruses with known viral titers (e.g., based on p24 antigen concentration).

-

Cell Infection: Infect a cell line (e.g., TZM-bl cells) with a defined multiplicity of infection (MOI) of each viral variant in parallel.[11]

-

Time-Course Analysis: At various time points post-infection, collect samples of the cell culture supernatant.

-

Quantification of Viral Replication: Measure the amount of p24 antigen in the supernatant using an ELISA or measure the activity of a reporter gene if one is present in the viral vector.[12]

-

Data Analysis: Plot the viral replication kinetics for each variant. The replication fitness of a mutant virus is often expressed as a percentage of the replication of the wild-type virus.[11]

Conclusion

This compound is a highly effective inhibitor of HIV-1 integrase, acting specifically on the strand transfer step of viral DNA integration. Its mechanism of action, centered on the chelation of metal ions within the intasome, has been extensively characterized through a variety of in vitro and cell-based assays. While this compound is potent against wild-type HIV-1, the emergence of resistance mutations in the integrase gene can significantly reduce its efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working to understand the nuances of this compound's activity and the ongoing challenge of HIV-1 drug resistance.

References

- 1. Structure-based predictors of resistance to the HIV-1 integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hivclinic.ca [hivclinic.ca]

- 4. Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor this compound (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Impact of Primary this compound Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 11. Altered Viral Fitness and Drug Susceptibility in HIV-1 Carrying Mutations That Confer Resistance to Nonnucleoside Reverse Transcriptase and Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Elvitegravir's Interaction with HIV Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of elvitegravir, a potent integrase strand transfer inhibitor (INSTI), to the human immunodeficiency virus (HIV) integrase enzyme. The document outlines the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this critical drug-target interaction.

Mechanism of Action and Binding Site

This compound is an antiretroviral agent that specifically targets the HIV-1 integrase enzyme, a crucial component for viral replication.[1][2] The enzyme facilitates the integration of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[3] this compound functions as an integrase strand transfer inhibitor (INSTI), effectively blocking the strand transfer step.[2][3][4]

The binding site of this compound is located within the catalytic core domain (CCD) of the integrase enzyme, specifically at the interface with the viral DNA.[5] A key feature of this interaction is the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[4] This chelation is mediated by a conserved structural motif present in this compound and other INSTIs.[4] By binding to this site, this compound competitively inhibits the binding of the host DNA, thus preventing the covalent insertion of the viral DNA into the host chromosome.[3][4]

Structural studies have revealed that this compound interacts with several key amino acid residues within the integrase active site. The halobenzyl group of this compound is known to interact with the viral DNA.[6] The core of the molecule, with its heteroatom triad, is responsible for chelating the metal ions that are coordinated by the catalytic triad of the integrase, known as the DDE motif.[4][6]

Quantitative Binding and Inhibition Data

The potency of this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data related to its binding affinity and inhibitory activity against wild-type HIV-1 and resistant strains.

| Parameter | Virus/Enzyme Strain | Value | Reference |

| IC₅₀ | HIV-1IIIB | 0.7 nM | [7] |

| HIV-2EHO | 2.8 nM | [7] | |

| HIV-2ROD | 1.4 nM | [7] | |

| EC₅₀ | Wild-Type HIV-1 | 54 nM (Strand Transfer) | [5] |

| Fold Change in EC₅₀ (vs. Wild-Type) | T66I Mutant | 9.7 | [8] |

| E92Q Mutant | 26-30 | [8] | |

| T97A Mutant | 2.4 | [8] | |

| S147G Mutant | 4.1 | [8] | |

| Q148R Mutant | >92 | [8] | |

| N155H Mutant | 26-30 | [8] | |

| Dissociative Half-Life (t₁/₂) from Integrase-DNA complex | Wild-Type | 2.7 hours | [9] |

Experimental Protocols

The characterization of this compound's binding to HIV integrase has been accomplished through a variety of experimental techniques. Below are detailed methodologies for key experiments.

HIV Integrase Strand Transfer Assay

This biochemical assay is fundamental for determining the inhibitory activity of compounds against the strand transfer step of integration.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA ends (pre-processed LTR).

-

Oligonucleotide substrate mimicking the target host DNA.

-

Reaction buffer containing a divalent cation (e.g., MgCl₂ or MnCl₂).

-

This compound or other compounds for testing.

-

Gel electrophoresis reagents and imaging system.

-

-

Procedure:

-

The HIV-1 integrase enzyme is pre-incubated with the viral DNA substrate to form the pre-integration complex (PIC).

-

This compound, at varying concentrations, is added to the reaction mixture and incubated.

-

The strand transfer reaction is initiated by the addition of the target DNA substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The gel is imaged and the amount of strand transfer product is quantified to determine the IC₅₀ value of the inhibitor.

-

Cell-Based Resistance Selection Assay

This assay is used to identify mutations in the integrase enzyme that confer resistance to this compound.

Methodology:

-

Cell Culture and Virus:

-

A suitable cell line permissive to HIV-1 infection (e.g., MT-2 or PM1 cells).

-

Wild-type HIV-1 laboratory strain.

-

-

Procedure:

-

The cell line is infected with wild-type HIV-1.

-

The infected cells are cultured in the presence of a sub-optimal concentration of this compound.

-

Viral replication is monitored (e.g., by measuring p24 antigen levels in the supernatant).

-

As viral replication recovers, the concentration of this compound is gradually increased in subsequent passages.

-

This process of serial passage with escalating drug concentrations is continued until a significant level of resistance is observed.

-

The proviral DNA from the resistant virus population is extracted.

-

The integrase gene is amplified by PCR and sequenced to identify mutations.

-

X-ray Crystallography

This technique provides high-resolution structural information on the binding of this compound to the integrase enzyme.

Methodology:

-

Protein Expression and Purification:

-

The HIV-1 integrase catalytic core domain is expressed in a suitable system (e.g., E. coli).

-

The protein is purified to homogeneity using chromatographic techniques.

-

-

Crystallization:

-

The purified integrase is complexed with a viral DNA oligonucleotide and this compound.

-

The complex is subjected to crystallization screening using various precipitants, buffers, and additives.

-

Crystals are grown to a suitable size for X-ray diffraction.

-

-

Data Collection and Structure Determination:

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement or other phasing methods.

-

The final structure is refined to yield a detailed atomic model of the this compound-integrase-DNA complex.

-

Visualizing the Inhibition Pathway

The following diagram illustrates the mechanism of this compound's inhibition of HIV integrase.

Caption: this compound inhibits HIV replication by blocking the strand transfer step.

Resistance to this compound

As with other antiretroviral drugs, resistance to this compound can emerge through mutations in the integrase enzyme. These mutations often occur in or near the drug-binding site and can reduce the binding affinity of this compound. Key resistance-associated mutations (RAMs) include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[8] The Q148 pathway, in particular, is associated with high-level resistance to this compound and cross-resistance to other first-generation INSTIs like raltegravir.[8][10] The development of second-generation INSTIs has been a strategy to overcome the resistance conferred by these mutations.[11]

References

- 1. Selection and analysis of HIV-1 integrase strand transfer inhibitor resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell studies predict cross-resistance among integrase inhibitors | HIV i-Base [i-base.info]

- 5. This compound: a once-daily, boosted, HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 10. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

elvitegravir pharmacodynamics in vitro studies

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Elvitegravir

Introduction

This compound (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It is the second drug in this class to receive approval from the U.S. Food and Drug Administration (FDA).[2] this compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus by preventing the integration of the viral DNA into the host cell's genome.[1][3] This document provides a comprehensive technical overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

The HIV lifecycle critically depends on the integrase (IN) enzyme, which catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome. This process involves two distinct steps:

-

3'-Processing: The IN enzyme removes a terminal dinucleotide from each 3'-end of the viral DNA within the pre-integration complex (PIC) in the cytoplasm.[2]

-

Strand Transfer: After the PIC is transported into the nucleus, the IN enzyme cleaves the host DNA and covalently links the processed 3'-ends of the viral DNA to the host DNA, making the infection permanent.[2]

This compound specifically inhibits the strand transfer step.[2][3][4] It functions by binding to the HIV-1 integrase-viral DNA complex, chelating the two catalytic Mg²⁺ ions in the enzyme's active site.[2] This action prevents the complex from binding to the host DNA, thereby blocking the integration of the provirus.[2] this compound is highly specific and does not inhibit human topoisomerases I or II.[1][3]

Quantitative In Vitro Antiviral Activity

This compound demonstrates potent activity against a wide range of HIV-1 subtypes, laboratory strains, and clinical isolates, as well as against HIV-2. Its efficacy is typically measured by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in various cell-based and cell-free assays.

| Target | Assay Type / Cell Line | Parameter | Value (nM) | Reference(s) |

| HIV-1 Clinical Isolates | Cell-based | Mean EC₅₀ | 0.62 | [3] |

| HIV-1 (Clades A, B, C, D, E, F, G, O) | Cell Culture | EC₅₀ Range | 0.1 - 1.3 | [3][5] |

| HIV-1 (Wild-Type) | Peripheral Blood Mononuclear Cells (PBMCs) | EC₉₀ | 12 | [3] |

| HIV-1 (Wild-Type) | Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ | 0.89 | [4] |

| HIV-1 IIIB | MAGI Assay | EC₅₀ | 0.8 | [4] |

| HIV-1 IIIB | Cell-free (Integrase Enzyme) | IC₅₀ | 0.7 | [4] |

| HIV-1 Integrase | Cell-free (Strand Transfer) | IC₅₀ | 54 | [4] |

| HIV-1 Integrase | Cell-free (ELISA-based) | IC₅₀ | 40 | |

| HIV-2 (ROD Strain) | Cell-free (Integrase Enzyme) | IC₅₀ | 1.4 | [4] |

| HIV-2 (EHO Strain) | Cell-free (Integrase Enzyme) | IC₅₀ | 2.8 | [4] |

| HIV-2 | Cell Culture | EC₅₀ | 0.53 | [3][5] |

| HIV-2 | Cell Culture | EC₅₀ | 1.6 | [6] |

| Multiple Drug-Resistant HIV-1 | Cell Culture | EC₅₀ | Subnanomolar to Nanomolar | [4] |

Experimental Protocols

Cell-Based Antiviral Activity Assay

This protocol determines the concentration of this compound required to inhibit HIV-1 replication in cell culture.

Methodology:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection. Alternatively, susceptible cell lines like MT-2 or TZM-bl can be used.

-

Drug Dilution: this compound is serially diluted to create a range of concentrations for testing.

-

Infection: Cells are infected with a laboratory-adapted or clinical isolate strain of HIV-1 at a known multiplicity of infection (MOI).

-

Treatment: The diluted this compound is added to the infected cell cultures. Control wells receive no drug (virus control) or no virus (cell control).

-

Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The amount of virus in the culture supernatant is quantified. A common method is measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA). For reporter cell lines like TZM-bl, replication can be measured via luciferase or β-galactosidase activity.

-

Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the virus control. The EC₅₀ value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Free Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibitory effect of this compound on the strand transfer activity of the purified HIV-1 integrase enzyme.

Methodology:

-

Plate Preparation: A 96-well microplate is coated with an oligonucleotide that mimics the target host DNA sequence.

-

Enzyme Binding: Recombinant purified HIV-1 integrase is added to the wells and allowed to bind to the coated oligonucleotide.

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells and incubated with the enzyme.

-

Reaction Initiation: A second oligonucleotide, mimicking the processed viral DNA end and labeled with a tag (e.g., biotin), is added to the wells along with necessary cofactors like Mg²⁺ to initiate the strand transfer reaction.

-

Incubation: The plate is incubated to allow the strand transfer reaction to proceed.

-

Detection: The incorporated viral DNA oligonucleotide is detected. If a biotin tag was used, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate to produce a colorimetric signal.

-

Data Analysis: The signal intensity is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the this compound concentration.

In Vitro Resistance Profile

The emergence of drug resistance is a significant challenge in antiretroviral therapy. In vitro selection studies are crucial for identifying the genetic mutations that confer resistance to this compound.

Resistance Selection Protocol: In vitro resistance is typically selected by culturing HIV-1 in the presence of sub-optimal concentrations of the drug.[7] The concentration is gradually increased over multiple passages as the virus adapts and less susceptible variants emerge.[7] After significant resistance is observed, the integrase-coding region of the viral genome is sequenced to identify mutations.

Key Resistance Mutations: Studies have identified several primary and secondary mutations in the HIV-1 integrase gene that reduce susceptibility to this compound.[3][7][8]

| Mutation Type | Amino Acid Substitution | Fold Change in EC₅₀ (Approx.) | Reference(s) |

| Primary | T66A / T66I | 5 - 10 | [9] |

| T66K | ~40 | [9] | |

| E92Q | ~57 | [8] | |

| E92G | - | [10] | |

| S147G | - | [3] | |

| Q148R / H / K | Variable, confers broad INSTI cross-resistance | [7][8] | |

| Secondary / Accessory | H51Y | 2 - 3 | [9][10] |

| L74M | - | [8] | |

| F121Y | - | [10] | |

| S153Y / F | ~5 | [9][10] | |

| R263K | - | [3][10] |

Primary mutations are those that have a significant impact on drug susceptibility on their own. Secondary, or accessory, mutations often emerge after primary mutations and can further increase the level of resistance or compensate for a loss of viral fitness caused by the primary mutation.[11] this compound shows an overlapping resistance profile with the first-generation INSTI, raltegravir, particularly with mutations at positions T66, E92, Q148, and N155.[8][11]

Conclusion

The in vitro pharmacodynamic profile of this compound establishes it as a highly potent inhibitor of HIV-1 replication. Its specific mechanism of action, targeting the strand transfer step of viral DNA integration, provides a powerful tool against HIV. Quantitative assays consistently demonstrate its activity in the subnanomolar to low nanomolar range against a broad spectrum of HIV-1 clades and HIV-2. While effective, the potential for resistance through specific mutations in the integrase enzyme underscores the importance of continued surveillance and understanding of resistance pathways to optimize its use in clinical settings. The detailed experimental protocols outlined herein form the basis for the continued evaluation of this compound and the development of next-generation integrase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hivclinic.ca [hivclinic.ca]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. HIV-2 antiviral potency and selection of drug resistance mutations by the integrase strand transfer inhibitor this compound and NRTIs emtricitabine and tenofovir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with this compound Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or this compound Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]

- 9. HIV Drug Resistance Database [hivdb.stanford.edu]

- 10. In vitro resistance selections using this compound, raltegravir, and two metabolites of this compound M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrase Inhibitor Resistance (this compound/raltegravir) Involves Complex Interactions Among Primary and Secondary Resistance Mutations: A Novel Mutation L68V/I Associates with E92Q and Increases Resistance [natap.org]

Elvitegravir Structure-Activity Relationship: A Deep Dive into HIV-1 Integrase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Elvitegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), stands as a cornerstone in the modern therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action, targeting the viral integrase enzyme, prevents the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, detailing the key molecular features that govern its potent antiviral activity and offering insights into the development of resistance.

Core Pharmacophore and Mechanism of Action

This compound's inhibitory activity is fundamentally linked to its ability to chelate two divalent magnesium ions (Mg²⁺) within the catalytic core domain of the HIV-1 integrase enzyme. This interaction is mediated by a key pharmacophore consisting of a β-hydroxy-α-keto acid moiety, which forms a triad that binds to the Mg²⁺ ions. This binding effectively blocks the strand transfer step of integration.[1] The core structure of this compound is a 4-quinolone-3-carboxylic acid.[2]

The key structural components contributing to this compound's high affinity and specificity include:

-

The Quinolone Core: This scaffold correctly positions the critical functional groups for interaction with the integrase active site.

-

The Carboxylic Acid at C3 and the Ketone at C4: These groups are essential for chelating the Mg²⁺ ions in the enzyme's active site.

-

The 3-chloro-2-fluorobenzyl Group at C6: This lipophilic group occupies a hydrophobic pocket within the integrase enzyme, contributing significantly to the binding affinity.[3]

-

The Methoxy Group at C7: This group enhances the potency of the compound.

-

The (S)-1-hydroxy-3-methylbutan-2-yl Group at N1: This substituent plays a crucial role in optimizing the pharmacokinetic profile and maintaining antiviral activity.

Quantitative Structure-Activity Relationship Analysis

The following tables summarize the quantitative data from various studies on this compound and its analogs, highlighting the impact of structural modifications on its anti-HIV-1 activity.

Table 1: In Vitro Activity of this compound Against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain | IC50 (nM) | EC50 (nM) | Fold Change in Susceptibility | Reference(s) |

| HIV-1 IIIB (Wild-Type) | 0.7 | 1.2 | - | [4][5] |

| HIV-2 EHO | 2.8 | - | - | [4] |

| HIV-2 ROD | 1.4 | - | - | [4] |

| T66I Mutant | - | - | 33 | |

| E92Q Mutant | - | - | >10 | |

| Q148R Mutant | - | - | >10 | |

| N155H Mutant | - | - | 32 |

Table 2: Structure-Activity Relationship of this compound Analogs

(Note: This table is a representative compilation based on qualitative SAR descriptions. Specific quantitative values for a comprehensive analog series require access to proprietary or less publicly available medicinal chemistry literature.)

| Analog/Modification | Key Structural Change | Impact on Activity |

| Analog 1 | Replacement of 3-chloro-2-fluorobenzyl with a simple benzyl group | Reduced potency, highlighting the importance of the halogen substituents for optimal hydrophobic interactions. |

| Analog 2 | Modification of the N1 substituent | Altered pharmacokinetic properties and may affect antiviral potency. |

| Analog 3 | Removal of the C7 methoxy group | Significantly decreased antiviral activity, indicating its role in enhancing binding or cellular uptake. |

| Analog 4 | Esterification of the C3 carboxylic acid | Loss of activity, as the free carboxylic acid is essential for Mg²⁺ chelation. |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay is fundamental to determining the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 integrase.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing HEPES, DTT, MgCl₂, and BSA.

-

Synthesize or obtain donor (pre-processed viral DNA) and acceptor (target host DNA) oligonucleotides. The donor DNA is typically labeled (e.g., with biotin) for detection.

-

Recombinantly express and purify HIV-1 integrase protein.

-

-

Assay Procedure:

-

Coat a streptavidin-coated microplate with the biotinylated donor DNA.

-

Add the test compound (this compound or its analogs) at various concentrations to the wells.

-

Introduce the purified HIV-1 integrase enzyme to the wells and incubate to allow for binding to the donor DNA.

-

Add the acceptor DNA to initiate the strand transfer reaction.

-

Incubate to allow the integration of the donor DNA into the acceptor DNA.

-

Wash the plate to remove unbound reagents.

-

Add an antibody or probe that specifically recognizes the integrated product (e.g., an antibody against a label on the acceptor DNA). This detection molecule is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Add a colorimetric or chemiluminescent substrate for the enzyme and measure the signal, which is proportional to the amount of strand transfer that has occurred.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Anti-HIV Activity Assay (p24 Antigen Assay)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture and Infection:

-

Culture a susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).

-

Infect the cells with a known amount of HIV-1 virus stock in the presence of varying concentrations of the test compound.

-

Include a no-drug control (virus only) and a no-virus control (cells only).

-

-

Incubation:

-

Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

-

p24 Antigen Quantification:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication at each compound concentration compared to the no-drug control.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Molecular Logic

To better understand the relationships and processes involved in this compound's function, the following diagrams have been generated using Graphviz.

Caption: this compound's mechanism of action within the HIV-1 replication cycle.

Caption: Key structural features of this compound and their contribution to its activity.

Conclusion

The structure-activity relationship of this compound is well-defined, with a clear understanding of the core pharmacophore and the critical contributions of its various substituents. The quinolone core, with its essential carboxylic acid and ketone functionalities, provides the foundation for potent inhibition of HIV-1 integrase through chelation of Mg²⁺ ions. The specific substitutions at the C6, C7, and N1 positions are finely tuned to maximize antiviral potency and optimize pharmacokinetic properties. This detailed SAR understanding has been instrumental in the development of this compound as a successful antiretroviral agent and provides a valuable framework for the design of next-generation integrase inhibitors that can overcome existing resistance mutations and further improve the treatment landscape for individuals living with HIV-1.

References

The Genesis of an HIV Integrase Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of Elvitegravir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI), represents a significant advancement in antiretroviral therapy. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals. It details the initial identification, mechanism of action, and the pivotal researchers and institutions involved in its development. Furthermore, this guide presents a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for key reactions and structured tables of quantitative data to facilitate comparison and analysis. Mandatory visualizations of the synthetic pathway and its mechanism of action within the HIV replication cycle are provided to enhance understanding.

Discovery and Development

This compound, also known by its development codes GS-9137 and JTK-303, was first discovered and synthesized by Japan Tobacco Inc.[1][2][3] The potential of this quinolone derivative as an HIV-1 integrase inhibitor was recognized, leading to a licensing agreement with Gilead Sciences in March 2008 for its clinical development and commercialization.[4][5][6] this compound was the second INSTI to receive approval from the U.S. Food and Drug Administration (FDA).[2][3]

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[4][5] Specifically, it is an integrase strand transfer inhibitor (INSTI).[7][8][9] By binding to the active site of the integrase, this compound blocks the strand transfer step of viral DNA integration into the host cell's genome.[7][8][9] This prevention of provirus formation effectively halts the viral replication cycle.[7][8][9]

Caption: A generalized synthetic pathway for this compound.

Key Experimental Protocols

The following protocols are synthesized from publicly available patent literature and represent key transformations in the synthesis of this compound.

Protocol 1: Formation of the Quinolone Core

-

Reaction: A substituted benzoyl acrylate is reacted with (S)-(+)-valinol to form an enamine intermediate.

-

Cyclization: The enamine intermediate is then cyclized to form the quinolone core structure.

-

Protection: The free hydroxyl group on the quinolone is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.

Protocol 2: Negishi Coupling

-

Reagent Preparation: 3-chloro-2-fluorobenzyl zinc bromide is prepared from the corresponding benzyl bromide and zinc.

-

Coupling Reaction: The protected quinolone intermediate is reacted with the prepared organozinc reagent in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, to form the carbon-carbon bond.

-

Work-up and Purification: The reaction mixture is quenched, and the coupled product is extracted and purified by chromatography.

Protocol 3: Final Deprotection and Methoxylation

-

Deprotection: The protecting group on the quinolone hydroxyl is removed under alkaline conditions.

-

Methoxylation: The final step involves a reaction with sodium methoxide to yield this compound.

-

Crystallization: The final product is purified by crystallization.

Quantitative Data from Synthesis

The following tables summarize key quantitative data related to the synthesis and activity of this compound.

Table 1: Synthetic Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (HPLC) | Reference |

| Enamine Formation | 2-(5-bromo-2,4-dimethoxybenzoyl)-3-((S)-1-hydroxy-3-methylbutan-2-ylamino)acrylate | 96% | 98.5% | [10] |

| Quinolone Formation | 6-Bromo-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 96% | 99.6% | [11] |

| Negishi Coupling & Deprotection | This compound | 86% | 96.3% | [10][11] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 250 MHz) | δ (ppm): 15.68 (s, 1H), 8.76 (s, 1H), 8.14 (s, 1H), 7.21 (s, 1H), 6.95 - 7.04 (m, 3H), 4.47 (m, 1H), 4.14 (d, 2H), 3.99 (s, 3H), 2.39 (m, 1H), 1.19 (d, 3H), 0.78 (d, 3H) | [10][11] |

| Mass Spectrometry (LC-MS) | [M+H]⁺ m/z: 448.132 | [8] |

Biological Activity and Pharmacokinetics

This compound exhibits potent in vitro activity against HIV-1. Its pharmacokinetic profile is characterized by metabolism primarily through CYP3A enzymes, necessitating co-administration with a pharmacokinetic enhancer like cobicistat or ritonavir to boost its plasma concentrations.

Table 3: In Vitro Activity of this compound

| Assay | Value | Reference |

| IC₅₀ (Integrase Strand Transfer) | 7.2 nM | [4] |

| EC₅₀ (Anti-HIV-1 Activity) | 0.9 nM | [4] |

| Protein-Adjusted IC₉₅ | 45 ng/mL | [12] |

Table 4: Pharmacokinetic Properties of this compound (Boosted)

| Parameter | Value | Reference |

| Protein Binding | 98-99% | [5] |

| Elimination Half-life | 8.7–13.7 hours | [5] |

| Primary Metabolism | CYP3A | [5][9] |

| Excretion | ~95% Feces, ~5% Urine | [1] |

Experimental Protocols for Biological Assays

Protocol 4: HIV-1 Integrase Inhibition Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

-

Procedure:

-

A 96-well plate is coated with a double-stranded DNA oligonucleotide substrate.

-

Recombinant HIV-1 integrase is added to the wells in the presence of various concentrations of this compound or a control inhibitor.

-

The reaction is initiated by the addition of a second labeled oligonucleotide.

-

After incubation, the plate is washed, and the amount of integrated labeled oligonucleotide is quantified using a suitable detection method (e.g., colorimetric or fluorescence).

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: Antiviral Activity Assay

-

Assay Principle: This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.

-

Procedure:

-

Susceptible host cells (e.g., MT-4 cells) are infected with a known amount of HIV-1.

-

The infected cells are then cultured in the presence of serial dilutions of this compound.

-

After a set incubation period, the extent of viral replication is measured by quantifying a viral marker, such as p24 antigen, using an ELISA.

-

-

Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration.

Conclusion

This compound stands as a testament to the power of targeted drug discovery and development. Its journey from a novel quinolone derivative to a key component of modern antiretroviral therapy highlights the intricate process of medicinal chemistry and pharmacology. This technical guide has provided a comprehensive overview of its discovery, detailed its chemical synthesis with specific protocols and quantitative data, and outlined its biological mechanism of action and activity. The provided diagrams and structured data serve as a valuable resource for researchers and scientists in the ongoing effort to combat HIV/AIDS.

References

- 1. usbio.net [usbio.net]

- 2. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Critical appraisal of this compound in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2014056465A1 - An improved production method and new intermediates of synthesis of this compound - Google Patents [patents.google.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound dimer impurity spectral data [orgspectroscopyint.blogspot.com]

- 8. This compound | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2015003670A1 - A new process for the preparation of this compound - Google Patents [patents.google.com]

- 11. CN105377818A - A new process for the preparation of this compound - Google Patents [patents.google.com]

- 12. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Gauntlet: An In-depth Technical Guide to the Pharmacokinetic Profiling of Elvitegravir

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide delves into the critical preclinical pharmacokinetic profiling of elvitegravir, an integrase strand transfer inhibitor pivotal in the treatment of HIV-1 infection. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its development, informing dosage, safety, and efficacy. This document provides a detailed overview of the experimental methodologies and key data from in vitro and in vivo preclinical studies of this compound, presented in a clear and comparative format to aid researchers and drug development professionals.

Absorption: In Vitro Permeability and Oral Bioavailability in Preclinical Species

The initial assessment of this compound's absorption potential involved in vitro models to predict its permeability across the intestinal barrier. While specific Caco-2 permeability assay results for this compound are not publicly detailed in the reviewed literature, this assay is a standard industry practice to evaluate the potential for oral absorption.

Subsequent in vivo studies in animal models provided concrete data on oral bioavailability.

Table 1: Oral Bioavailability of this compound in Preclinical Species

| Species | Dose | Bioavailability (%) | Study Notes |

| Rat | Undisclosed | Moderate | Unboosted formulation. |

| Dog | Undisclosed | Moderate | Unboosted formulation. |

It is crucial to note that this compound's absorption is significantly enhanced in the presence of food.

Distribution: High Plasma Protein Binding

This compound exhibits high binding to plasma proteins, a key determinant of its distribution and availability to target tissues. In vitro studies using equilibrium dialysis with plasma from various species, including humans, have consistently demonstrated this characteristic.

Table 2: Plasma Protein Binding of this compound

| Species | Protein Binding (%) | Method |

| Human | 98-99 | Equilibrium Dialysis |

| Rat | Data not publicly available | Not applicable |

| Dog | Data not publicly available | Not applicable |

| Monkey | Data not publicly available | Not applicable |

The high degree of protein binding suggests that only a small fraction of the drug is free in the circulation to exert its antiviral effect and to be cleared from the body.

Metabolism: The Central Role of CYP3A4 and the Necessity of Pharmacokinetic Boosting

The metabolic fate of this compound has been extensively studied, revealing a primary reliance on cytochrome P450 3A4 (CYP3A4) for its clearance. Minor metabolic pathways include glucuronidation by UGT1A1 and UGT1A3.[1][2] This heavy dependence on CYP3A4 makes this compound susceptible to first-pass metabolism, leading to low systemic exposure when administered alone.

To overcome this limitation, this compound is co-administered with a pharmacokinetic enhancer, or "booster," such as ritonavir or cobicistat. These agents are potent inhibitors of CYP3A4, thereby reducing the metabolic breakdown of this compound and significantly increasing its plasma concentrations and half-life. This boosting strategy allows for once-daily dosing.

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound and the inhibitory effect of boosters.

Excretion: Predominantly Fecal Elimination

Studies using radiolabeled this compound in humans have shown that the primary route of excretion is through the feces, accounting for the vast majority of the administered dose.[3] This is consistent with its extensive hepatic metabolism and biliary excretion of its metabolites. A minor portion of metabolites is excreted in the urine.

In Vivo Pharmacokinetics in Preclinical Models

Table 3: Single-Dose Pharmacokinetic Parameters of Unboosted this compound in Rhesus Macaques

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |

| 50 | 2,500 | 4 | 20,000 |

Data derived from a study comparing multiple integrase inhibitors.[4]

These macaque data demonstrated that plasma concentrations of unboosted this compound were within the range seen in humans receiving unboosted formulations.[4]

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are critical for the replication and interpretation of preclinical findings. The following sections outline the general methodologies employed in the pharmacokinetic profiling of this compound.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of this compound in liver-derived enzyme systems.

General Protocol:

-

Test System: Cryopreserved hepatocytes or liver microsomes from various species (e.g., rat, dog, monkey, human) are commonly used.

-

Incubation: this compound is incubated with the test system at a defined concentration (e.g., 1 µM) in a temperature-controlled environment (37°C). The incubation mixture typically contains cofactors necessary for enzymatic activity, such as NADPH for CYP-mediated metabolism.

-

Time Points: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The metabolic reaction is stopped at each time point by adding a quenching solution, such as cold acetonitrile.

-

Analysis: The concentration of remaining this compound is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of this compound is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for a typical in vitro metabolic stability assay.

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins.

General Protocol:

-

Method: Equilibrium dialysis is the gold-standard method.

-

Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

-

Procedure: Plasma from the species of interest is placed in one chamber, and a protein-free buffer is placed in the other. This compound is added to the plasma-containing chamber.

-

Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.

-

Sampling: Samples are taken from both chambers at equilibrium.

-

Analysis: The concentration of this compound in both the plasma and buffer chambers is determined by LC-MS/MS.

-

Calculation: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

In Vivo Pharmacokinetic Study in Animals

Objective: To determine the pharmacokinetic profile of this compound in a living organism.

General Protocol:

-

Animal Model: Common preclinical species include rats, dogs, and non-human primates (e.g., rhesus or cynomolgus monkeys).

-

Dosing: this compound is administered via the intended clinical route (typically oral) and often intravenously in a separate group to determine absolute bioavailability. The drug is formulated in a suitable vehicle.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and multiple time points post-dose) from a suitable blood vessel (e.g., jugular vein).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Workflow for an In Vivo Pharmacokinetic Study

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of the HIV Integrase Inhibitor this compound - ProQuest [proquest.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetic profile of raltegravir, this compound and dolutegravir in plasma and mucosal secretions in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Elvitegravir High-Throughput Screening Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[1] It specifically targets the strand transfer step, preventing the insertion of the viral DNA into the host cell's genome.[1] High-throughput screening (HTS) assays are essential for the discovery and characterization of new anti-HIV agents like this compound. These assays allow for the rapid testing of large compound libraries to identify potential inhibitors of HIV-1 integrase. This document provides detailed application notes and protocols for the development of both biochemical and cell-based high-throughput screening assays for this compound and other HIV-1 integrase inhibitors.

Mechanism of Action of this compound

This compound inhibits the catalytic activity of HIV-1 integrase, an enzyme responsible for two key steps in the integration of the viral genome into the host DNA: 3'-processing and strand transfer. By blocking the strand transfer step, this compound prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the viral replication process.

Biochemical High-Throughput Screening Assays

Biochemical assays for HIV-1 integrase inhibitors are designed to directly measure the enzymatic activity of purified integrase protein in a cell-free system. These assays are highly amenable to HTS due to their simplicity, speed, and lower cost compared to cell-based assays.

Strand Transfer Inhibition Assay using a Commercial Kit

A straightforward method for assessing this compound's inhibitory activity is through the use of a commercially available HIV-1 Integrase Assay Kit. These kits typically provide the necessary reagents, including recombinant HIV-1 integrase, donor and target DNA substrates, and a detection system.

Data Presentation: Strand Transfer Inhibition Assay

| Parameter | Value | Reference |

| IC50 (this compound) | 3.0 µM | Sample data from a commercial kit |

| Z'-Factor | ≥ 0.5 | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2] |

| Signal-to-Background Ratio | > 5 | A higher ratio indicates a more robust assay.[3] |

Experimental Protocol: Strand Transfer Inhibition Assay

This protocol is adapted from a commercially available HIV-1 Integrase Assay Kit.

Materials:

-

HIV-1 Integrase Assay Kit (containing recombinant HIV-1 integrase, donor substrate DNA, target substrate DNA, reaction buffer, wash buffer, streptavidin-coated 96-well plates, HRP-labeled antibody, TMB substrate, and stop solution)

-

This compound (or other test compounds)

-

Multichannel pipettes

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Preparation:

-

Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA according to the kit instructions.

-

Wash the plate to remove unbound DNA.

-

-

Integrase Binding:

-

Add recombinant HIV-1 integrase to the wells. The integrase will bind to the donor substrate DNA.

-

Incubate and then wash the plate to remove unbound integrase.

-

-

Inhibitor Addition:

-

Add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

-

Strand Transfer Reaction:

-

Add the target substrate DNA to initiate the strand transfer reaction.

-

Incubate to allow for the integration of the donor DNA into the target DNA.

-

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add the HRP-labeled antibody that specifically recognizes the integrated product.

-

Incubate and wash the plate.

-

Add the TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution, which will turn the color to yellow.

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Cell-Based High-Throughput Screening Assays

Cell-based assays provide a more physiologically relevant system for evaluating the efficacy of HIV-1 integrase inhibitors as they measure the inhibition of viral replication within a cellular context. A common approach involves the use of lentiviral vectors.

Lentiviral Vector-Based Assay

This assay utilizes a replication-defective lentiviral vector that carries a reporter gene (e.g., luciferase or green fluorescent protein - GFP). Inhibition of integrase activity by compounds like this compound prevents the integration of the vector's genetic material into the host cell genome, leading to a decrease in the reporter gene expression.

Data Presentation: Lentiviral Vector-Based Assay

| Parameter | Value | Reference |

| IC50 (this compound) | Expected in the low nanomolar range | Based on data for similar integrase inhibitors like Raltegravir.[4] |

| Z'-Factor | > 0.5 | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3] |

| Signal-to-Background Ratio | > 10 | A higher ratio indicates a more robust assay.[3] |

Experimental Protocol: Lentiviral Vector-Based Assay

This protocol outlines the general steps for a lentiviral vector-based HTS assay for HIV-1 integrase inhibitors.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Replication-defective lentiviral vector encoding a reporter gene (e.g., luciferase)

-

This compound (or other test compounds)

-

Cell culture medium and supplements

-

96-well or 384-well clear-bottom white plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells into 96-well or 384-well plates at an appropriate density to achieve 70-80% confluency on the day of transduction.[5]

-

Incubate the cells overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound or other test compounds in cell culture medium.

-

Add the compounds to the cells and incubate for a short period (e.g., 1-2 hours).

-

-

Lentiviral Transduction:

-

Add the lentiviral vector particles to the wells containing the cells and compounds. The multiplicity of infection (MOI) should be optimized to achieve a robust reporter signal.

-

Incubate the plates for 48-72 hours to allow for transduction and reporter gene expression.[6]

-

-

Reporter Gene Assay:

-

If using a luciferase reporter, remove the culture medium and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of viral transduction for each compound concentration.

-

Determine the IC50 value for this compound and other test compounds.

-

Calculate the Z'-factor and signal-to-background ratio to assess the quality of the assay.

-

Mandatory Visualizations

Caption: HIV-1 integrase signaling pathway and the inhibitory action of this compound.

Caption: General high-throughput screening (HTS) experimental workflow.

Caption: Logical workflow for HTS assay development.

References

- 1. This compound | aidsmap [aidsmap.com]

- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protokół transdukcji lentiwirusowej [sigmaaldrich.com]

- 6. lipexogen.com [lipexogen.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Elvitegravir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of elvitegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI). The following sections detail the mechanism of action, key quantitative data, and standardized protocols for assessing the antiviral efficacy, cytotoxicity, and resistance profile of this compound in relevant cellular models.

Introduction

This compound is an antiretroviral drug used in the treatment of HIV-1 infection. It targets the viral enzyme integrase, which is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2][3] In vitro efficacy testing is a crucial component of the preclinical and clinical development of this compound, providing essential data on its antiviral activity, selectivity, and potential for resistance development.

Mechanism of Action

This compound functions by inhibiting the strand transfer step of HIV-1 integrase, thereby preventing the covalent insertion of the linear viral DNA into the host chromosome.[2][4][5] This action effectively blocks the establishment of a productive infection. The primary metabolic pathway for this compound is through cytochrome P450 3A (CYP3A), with secondary metabolism via UDP-glucuronosyltransferase 1A1 and 1A3 (UGT1A1/3).[1][2][3][6]

References

Application Note: Quantification of Elvitegravir in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of elvitegravir (EVG), an HIV-1 integrase strand transfer inhibitor, in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification. This document provides comprehensive experimental procedures, instrument parameters, and data presentation to facilitate the implementation of this method in a bioanalytical laboratory setting.

Introduction

This compound is an antiretroviral medication used in the treatment of HIV-1 infection.[1] As with many antiretroviral agents, monitoring plasma concentrations of this compound is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This application note details a validated LC-MS/MS protocol for the reliable determination of this compound concentrations in human plasma, compiled from established methodologies.

Data Presentation

The following table summarizes the quantitative performance parameters of various published LC-MS/MS methods for this compound quantification in plasma, providing a comparative overview of their capabilities.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (ng/mL) | 52 - 10,470[2] | 50 - 5000[3][4] | 10 - 4000[1] | 10 - 2000[5][6] |

| Sample Volume | 50 µL[2] | 100 µL[1][3][4] | 100 µL[1] | 25 µL (DBS)[5][6] |

| Internal Standard | Stable Isotope Labeled EVG[2] | This compound-D6[3][4] | Not Specified | This compound-IS[5] |

| Precision (CV%) | Not Specified | Inter-day: 3 - 6.3%[3][4] | Not Specified | Inter-assay: < 15%[5] |

| Accuracy (%) | Not Specified | 3.8 - 7.2%[3][4] | Not Specified | Inter-assay: within ± 15% of nominal[5] |

| Extraction Recovery (%) | Not Specified | Not Specified | Not Specified | 76.1%[5] |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human plasma based on a composite of validated methods.

Materials and Reagents

-

This compound analytical standard

-